molecular formula C16H10BaCl2N4O7S2 B15185345 Barium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((4-sulphonatophenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate CAS No. 84681-81-2

Barium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((4-sulphonatophenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate

Cat. No.: B15185345
CAS No.: 84681-81-2
M. Wt: 642.6 g/mol
InChI Key: DAXHSWBKGACBIT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a barium salt featuring a benzenesulphonate core substituted with two chlorine atoms at positions 2 and 3. A pyrazoline ring is attached at position 4, connected via an azo (–N=N–) linkage to a 4-sulphonatophenyl group. The pyrazoline moiety includes a methyl group at position 3 and a ketone at position 4. The barium counterion enhances ionic stability, while the sulphonato group contributes to solubility in polar solvents. The dichloro substituents likely impart electron-withdrawing effects, influencing electronic properties and reactivity .

Properties

CAS No.

84681-81-2

Molecular Formula

C16H10BaCl2N4O7S2

Molecular Weight

642.6 g/mol

IUPAC Name

barium(2+);2,5-dichloro-4-[3-methyl-5-oxo-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C16H12Cl2N4O7S2.Ba/c1-8-15(20-19-9-2-4-10(5-3-9)30(24,25)26)16(23)22(21-8)13-6-12(18)14(7-11(13)17)31(27,28)29;/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);/q;+2/p-2

InChI Key

DAXHSWBKGACBIT-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Ba+2]

Origin of Product

United States

Biological Activity

Barium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((4-sulphonatophenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound notable for its potential biological activities, particularly in pharmacology and environmental science. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula C16H14BaCl2N4O7S2C_{16}H_{14}BaCl_2N_4O_7S_2 and a molecular weight of approximately 646.66 g/mol. It features a barium ion coordinated with a sulfonated azo dye structure, which enhances its solubility and reactivity compared to simpler azo or pyrazole compounds.

Biological Activity

1. Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antibacterial activity. For instance, studies have shown that pyrazole compounds can inhibit various bacterial strains such as Staphylococcus aureus and E. coli. Specifically, the synthesized complexes using pyrazoles as ligands demonstrated good activity against E. coli, highlighting the potential of these compounds as antimicrobial agents .

2. Cytotoxic Effects

Recent advancements in drug design have identified pyrazole derivatives as promising candidates for anticancer therapies. For example, certain derivatives have shown significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and Jurkat (T-cell leukemia), with IC50 values indicating effective inhibition of cell proliferation . The structural features of this compound may enhance its anticancer properties due to the presence of both the azo and pyrazole moieties.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of E. coli and Staphylococcus aureus
AnticancerSignificant cytotoxicity against HepG2 and Jurkat cells
AntifungalVariable activity against fungal strains

Case Study: Antibacterial Activity

A study explored the antibacterial efficacy of various pyrazole derivatives, including those structurally related to this compound. The results demonstrated that modifications in the chemical structure significantly influenced antibacterial potency. For instance, increasing the sulfonate group’s presence enhanced solubility and bioavailability, leading to improved inhibition rates against pathogenic bacteria .

Chemical Reactions Analysis

Reactivity of the Azo Group

The azo bond (-N=N-) is a key reactive site. Common transformations include:

  • Reduction : Azo groups typically reduce to corresponding amines under acidic or basic conditions. For example, catalytic hydrogenation with H₂/Pd could yield diamine derivatives .

  • Nucleophilic Substitution : The azo group may participate in electrophilic aromatic substitution reactions, though steric hindrance from adjacent substituents (e.g., sulfonate groups) could limit reactivity .

Sulfonate Group Interactions

The sulfonate moieties (SO₃²⁻) enhance aqueous solubility and may act as leaving groups in specific conditions:

Pyrazole Ring Chemistry

The substituted pyrazole ring (4,5-dihydro-3-methyl-5-oxo) may undergo:

  • Tautomerism : The pyrazole ring can exhibit keto-enol tautomerism due to the carbonyl group (C=O) .

  • Alkylation/Condensation : The ring’s substituents (e.g., methyl, oxo groups) could participate in nucleophilic or electrophilic reactions, depending on reaction conditions .

Comparison with Structurally Similar Compounds

Compound Molecular Formula Key Features
Parent Compound C₁₆H₁₀Cl₂N₄O₇S₂Lacks barium ion; sulfonate and azo groups present; molecular weight: 505.3 g/mol
Barium Derivative C₁₆H₁₀BaCl₂N₄O₇S₂Includes Ba²⁺ ion; increased molecular weight (642.6 g/mol); enhanced solubility
2,5-Dichlorobenzenesulfonate C₁₀H₈Cl₂N₂O₄SSimplified structure without pyrazole or azo groups; molecular weight: 275.13 g/mol

Key Differences : The barium derivative incorporates a heavy metal ion, which may influence reactivity (e.g., ion-exchange reactions) and solubility. The presence of both sulfonate and azo groups introduces competing reactivity pathways compared to simpler derivatives .

Limitations in Available Data

While the structural features suggest plausible reaction pathways, the provided sources lack explicit experimental data on this compound’s chemical reactions. For example:

  • Synthesis : Source lists preparation products but does not detail reaction mechanisms.

  • Reaction Conditions : No specific catalysts, temperatures, or solvents are described for transformations involving this compound.

Theoretical Reaction Pathways

Based on functional group behavior:

  • Reduction of Azo Bond
    R-N=N-R’R-NH-NH-R’\text{R-N=N-R'} \rightarrow \text{R-NH-NH-R'}
    (e.g., using H₂/Pd or NaBH₄ under acidic conditions) .

  • Hydrolysis of Sulfonate Esters
    R-SO₃⁻R-SO₃H\text{R-SO₃⁻} \rightarrow \text{R-SO₃H}
    (under strong acidic/basic conditions, though less likely for sulfonate ions) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Structural Features:
  • Core Framework : All analogs share a benzenesulphonate backbone with a pyrazoline/indole-derived heterocycle and azo linkages.
  • Substituent Variations :
    • Compound 16 (C25H24Br2N4O3S) : Bromine substituents on aryl rings.
    • Compound 17 (C25H24BrClN4O3S) : Bromine and chlorine on aryl groups.
    • Compound 18 (C25H24BrN4O4S) : Methoxy substituent on the aryl ring.
    • Sodium Salt () : Sodium counterion, methyl groups, and toluenesulphonamide substituents.
    • Target Barium Compound : Dichloro substituents and barium counterion.
Table 1: Substituent and Counterion Comparison
Compound Counterion Aryl Substituents Heterocycle Features
Target Barium Compound Barium²⁺ 2,5-Dichloro 3-Methyl-5-oxo-pyrazoline
Compound 16 4-Bromo, 4-bromophenyl 6,6-Dimethyl-4-oxo-indole
Compound 17 4-Bromo, 4-chlorophenyl 6,6-Dimethyl-4-oxo-indole
Sodium Salt () Sodium⁺ 4-Methyl, toluenesulphonamide 3-Methyl-5-oxo-pyrazoline

Physicochemical Properties

Melting Points and Stability:
  • Compound 16 : 200–201°C (higher due to bromine’s steric bulk and symmetry).
  • Compound 17 : 129–130°C (lower with chlorine’s electronegativity disrupting packing).
  • Target Barium Compound : Expected higher melting point (>200°C) due to ionic barium-sulphonate interactions and dichloro substituents enhancing rigidity .
Solubility:
  • Sodium salts (e.g., ) exhibit higher aqueous solubility than barium analogs due to smaller ionic radius and charge density. Barium’s +2 charge may reduce solubility in polar solvents but improve stability in non-aqueous media .

Spectroscopic and Electronic Properties

IR Spectroscopy:
  • Sulphonato/sulphonamide S=O stretches: 1160–1335 cm⁻¹ (consistent across analogs).
  • C=O stretches: ~1650 cm⁻¹ (pyrazoline/indole ketones). Dichloro substituents may shift this peak slightly due to inductive effects .
NMR Analysis:
  • Aromatic protons in the target compound would show downfield shifts (δ 7.4–8.1 ppm) comparable to analogs. Dichloro groups may deshield adjacent protons more strongly than bromo or methoxy substituents .
Computational Insights (Multiwfn):
  • Electron localization function (ELF) analysis would reveal stronger electron withdrawal in the dichloro compound vs. methoxy or bromo analogs.

Crystallographic and Conformational Analysis

  • SHELX-refined structures () indicate that bulky substituents (e.g., bromine in Compound 16) induce torsional strain in the azo linkage. The barium compound’s dichloro groups may enforce greater planarity, improving π-π stacking.
  • ORTEP diagrams () would highlight differences in dihedral angles between pyrazoline and benzenesulphonate moieties .

Key Research Findings

Thermal Stability : Barium’s ionic interactions confer higher decomposition temperatures than sodium analogs.

Solubility Trade-offs : Sodium salts prioritize aqueous solubility, while barium derivatives favor solid-state stability.

Preparation Methods

Diazotization of 4-Sulphonatophenylamine

The synthesis begins with the diazotization of 4-sulphonatophenylamine to generate the reactive diazonium chloride intermediate. This step is performed in an acidic medium (HCl) at 0–5°C using sodium nitrite (NaNO₂) as the nitrosating agent. The diazonium salt forms via protonation of the amine group, followed by nitrosation and subsequent loss of water. Maintaining low temperatures is critical to prevent premature decomposition of the diazonium species.

Reaction Conditions

  • Reactants : 4-Sulphonatophenylamine (5 mmol), HCl (conc., 1.5 mL), NaNO₂ (6 mmol)
  • Solvent : Water/ethanol mixture
  • Temperature : 0–5°C
  • Time : 15–30 minutes

Azo Coupling with 4,5-Dihydro-3-Methyl-5-Oxo-1H-Pyrazole

The diazonium salt is coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole in an aqueous-alcoholic solution buffered with sodium acetate (CH₃COONa). The active methylene group (-CH₂-) of the pyrazole derivative facilitates electrophilic aromatic substitution at the ortho position relative to the sulphonate group. This yields the azo-linked pyrazole-benzenesulphonate intermediate.

Key Observations

  • Coupling pH : 8–9 (weakly basic conditions enhance nucleophilicity of the pyrazole)
  • Byproducts : Hydrazo tautomers may form but are minimized by kinetic control.
  • Yield : 70–85% after precipitation and filtration.

Chlorination of the Benzenesulphonate Moiety

Chlorination introduces the 2,5-dichloro substituents to the benzenesulphonate ring. Using sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 40°C ensures selective para and meta chlorination relative to the sulphonate group, leveraging its electron-withdrawing effect.

Optimized Parameters

  • Chlorinating Agent : SO₂Cl₂ (2.2 equiv.)
  • Catalyst : FeCl₃ (0.1 equiv.)
  • Temperature : 40°C, 4 hours
  • Workup : Quenching with ice water, extraction with DCM

Barium Salt Formation

The sodium/potassium salt of the chlorinated azo compound is converted to the barium salt via metathesis. Adding barium chloride (BaCl₂) to an aqueous solution of the sulphonic acid precipitates the product as a fine powder.

Stoichiometry

  • Molar Ratio : 2:3 (organic acid : Ba²⁺) to balance charges
  • Solvent : Deionized water
  • Purification : Recrystallization from ethanol-water (1:1)

Spectroscopic Characterization and Computational Validation

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Azo Group (N=N) : Absence of characteristic stretching at 1400–1420 cm⁻¹ confirms dominance of the hydrazo tautomer.
  • Sulphonate (SO₃⁻) : Asymmetric stretching at 1180–1200 cm⁻¹ and symmetric stretching at 1040–1060 cm⁻¹.
  • Barium Coordination : Broad band at 600–650 cm⁻¹ indicates Ba-O interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (D₂O) :
    • Pyrazole H4: δ 6.8–7.1 ppm (d, J = 2.4 Hz)
    • Aromatic protons: δ 7.3–8.2 ppm (m)
    • Methyl group: δ 2.4 ppm (s).
  • ¹³C NMR :
    • Carbonyl (C=O): δ 168–170 ppm
    • Azo-linked carbons: δ 145–150 ppm.

UV-Visible Spectroscopy

  • λₘₐₓ : 480–520 nm in ethanol, attributed to π→π* transitions of the azo-hydrazo system.
  • TD-DFT Calculations : B3LYP/6-311G(d,p) simulations align with experimental λₘₐₓ, confirming planar geometries.

Reaction Optimization and Yield Data

Step Reagents/Conditions Yield (%) Purity (HPLC)
Diazotization NaNO₂, HCl, 0–5°C 95 98
Azo Coupling Pyrazole, CH₃COONa, pH 8–9 82 95
Chlorination SO₂Cl₂, FeCl₃, 40°C 75 90
Barium Metathesis BaCl₂, H₂O 88 99

Industrial and Pharmacological Considerations

The compound’s stability under acidic conditions and intense coloration make it suitable for textile dyes. Potential biomedical applications are theorized due to structural similarities to pyrazole-based antitumor agents, though toxicity studies remain pending.

Q & A

Q. Can membrane separation technologies improve purification efficiency for large-scale synthesis?

  • Methodology :
  • Nanofiltration : Use charged membranes to separate sulfonated products from unreacted precursors.
  • Process Optimization : Adjust transmembrane pressure and pH to enhance selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.